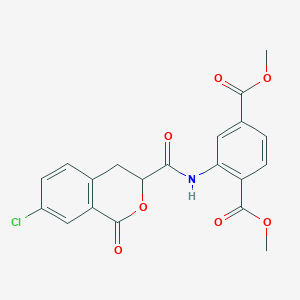

Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate

Description

Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate is a structurally complex ester-amide hybrid compound. Its molecular framework combines a dimethyl terephthalate core with a 7-chloro-1-oxoisochroman-3-carboxamido substituent at the 2-position. Key features include:

- Amide linkage: Introduces hydrogen-bonding capability, which may influence crystallinity and solubility.

- Chlorine substituent: Enhances lipophilicity and may affect electronic properties or metabolic stability.

Properties

IUPAC Name |

dimethyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO7/c1-27-18(24)11-4-6-13(19(25)28-2)15(7-11)22-17(23)16-8-10-3-5-12(21)9-14(10)20(26)29-16/h3-7,9,16H,8H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOTURMUDOYDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a chloro group and an iso-chroman moiety. The compound's IUPAC name reflects its complex structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H17ClN2O5 |

| Molecular Weight | 396.81 g/mol |

| CAS Number | [insert CAS number] |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Isochroman Derivative : The initial step involves the synthesis of the isochroman backbone through cyclization reactions.

- Chlorination : The introduction of the chloro group is achieved via electrophilic aromatic substitution.

- Carboxamide Formation : The final step involves the reaction with terephthaloyl chloride to form the carboxamide linkage.

These reactions are often conducted under controlled conditions to optimize yield and purity.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells in vitro, potentially through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : There is evidence that suggests it can reduce inflammation in cellular models, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Terephthalate (DMT)

Structural Differences :

- DMT lacks the amide and isochroman substituents present in the target compound.

- Molecular weight: ~194.18 g/mol (C₁₀H₁₀O₄) vs. ~400.45 g/mol for the target compound.

Functional Properties :

- Solubility: DMT exhibits moderate solubility in organic solvents (e.g., ethanol, acetone) due to its ester groups. The target compound’s amide and chlorine substituents likely reduce solubility in polar solvents .

- Reactivity: DMT is a key monomer in polyethylene terephthalate (PET) synthesis. The target compound’s amide group may confer resistance to esterase-mediated hydrolysis but could undergo slower degradation under acidic/basic conditions.

Methyl Tetracosanoate

Structural Differences :

- A saturated long-chain ester (C₂₅H₅₀O₂; MW 382.66 g/mol) without aromatic or amide functionalities.

Functional Properties :

- Applications : Used in lipid research and as a reference standard. The target compound’s aromatic and amide groups suggest divergent applications, such as bioactive molecule synthesis.

- Melting Point: Methyl tetracosanoate has a high melting point (>50°C) due to its long alkyl chain. The target compound’s melting point is predicted to be higher (>150°C) owing to hydrogen bonding and aromatic stacking .

Amide-Containing Isochroman Derivatives

Example : 7-Chloro-1-oxoisochroman-3-carboxylic acid derivatives.

- Hydrogen Bonding : Similar to the target compound, these derivatives form N–H⋯O and C–H⋯Cl interactions in crystal structures, as observed in related purine-iron complexes .

- Biological Activity : Isochroman amides are explored for antimicrobial or anti-inflammatory properties. The chlorine atom in the target compound may enhance such bioactivity.

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Predicted Solubility | Key Applications |

|---|---|---|---|---|---|

| Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate | C₂₀H₁₅ClNO₆ | ~400.45 | Ester, Amide, Chlorine, Ketone | Low in polar solvents | Pharmaceuticals, Polymers |

| Dimethyl terephthalate | C₁₀H₁₀O₄ | 194.18 | Ester | Moderate | PET production |

| Methyl tetracosanoate | C₂₅H₅₀O₂ | 382.66 | Ester | Low | Lipid research |

Research Implications and Gaps

- Synthetic Challenges : The target compound’s complex structure may require multi-step synthesis, including amide coupling and esterification.

- Thermal Stability : The chlorine and amide groups could enhance thermal stability compared to DMT, as seen in halogenated polymers .

- Biological Potential: Further studies are needed to evaluate its pharmacokinetic profile, leveraging the isochroman scaffold’s known bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.